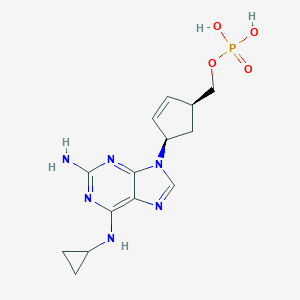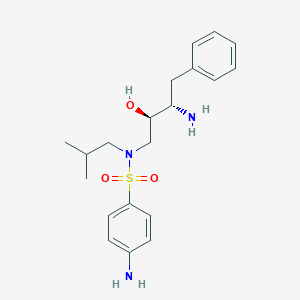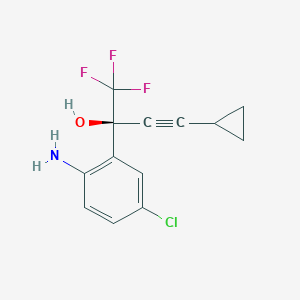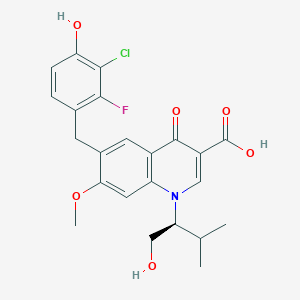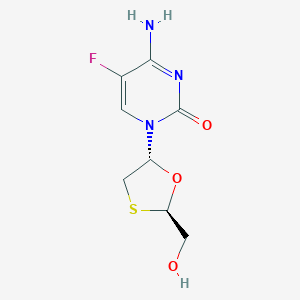
Levamlodipin-Besilat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Levamlodipine Besylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of calcium channel blockers and their interactions with other molecules.
Biology: Research focuses on its effects on cellular calcium channels and its role in cellular signaling pathways.
Medicine: It is extensively studied for its therapeutic effects in treating hypertension and angina pectoris. .
Biochemische Analyse
Biochemical Properties
Levamlodipine Besylate acts on the L-type of calcium channels . It blocks the transmembrane influx of calcium into the vascular and cardiac smooth muscles, resulting in vasodilation and hence a fall in blood pressure .
Cellular Effects
Levamlodipine Besylate has a significant impact on various types of cells and cellular processes. It inhibits L-type calcium channels in vascular smooth muscle, reducing peripheral vascular resistance and blood pressure . This inhibition of calcium influx in vascular smooth muscle leads to a greater degree of vasodilation than in cardiac muscle .
Molecular Mechanism
Levamlodipine Besylate exerts its effects at the molecular level primarily through its interaction with L-type calcium channels . By blocking these channels, it inhibits the transmembrane influx of calcium ions into vascular and cardiac smooth muscles . This results in vasodilation and a subsequent decrease in blood pressure .
Temporal Effects in Laboratory Settings
In a single-dose randomized study, Levamlodipine Besylate showed a maximum plasma concentration (Cmax) of 8.3 to 9.3 ng/mL in 2 to 3 hrs (Tmax) after administration . It is extensively (about 90%) converted to inactive metabolites via hepatic metabolism .
Metabolic Pathways
Levamlodipine Besylate is primarily metabolized in the liver, with about 90% of it being converted to inactive metabolites . This metabolism is primarily mediated by CYP3A4 .
Transport and Distribution
Levamlodipine Besylate is distributed within cells and tissues via the bloodstream. After oral administration, it is absorbed into the bloodstream and transported to its site of action .
Subcellular Localization
Levamlodipine Besylate primarily acts on the L-type calcium channels located in the cell membrane of vascular and cardiac smooth muscles . By blocking these channels, it inhibits the transmembrane influx of calcium ions, leading to vasodilation and a decrease in blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Levamlodipine Besylate involves several steps. One common method includes the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form 2-chlorobenzylidene ethyl acetoacetate. This intermediate is then reacted with methyl 3-aminocrotonate to form the dihydropyridine ring . The final step involves the resolution of the racemic mixture to obtain the S-enantiomer, which is then converted to its besylate salt form .
Industrial Production Methods: Industrial production of Levamlodipine Besylate typically involves large-scale synthesis using similar reaction conditions as described above. The process includes the use of microcrystalline cellulose, sodium starch glycolate, calcium phosphate, and xylitol as excipients to form tablets .
Analyse Chemischer Reaktionen
Types of Reactions: Levamlodipine Besylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inactive metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions are typically inactive metabolites that are excreted from the body .
Wirkmechanismus
Levamlodipine Besylate exerts its effects by inhibiting the transmembrane influx of calcium through L-type calcium channels into vascular and cardiac smooth muscles. This inhibition leads to vasodilation and a subsequent decrease in blood pressure . The compound selectively binds to and blocks L-type calcium channels, reducing peripheral vascular resistance and improving blood flow .
Vergleich Mit ähnlichen Verbindungen
Amlodipine: A racemic mixture containing both R- and S-enantiomers.
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Felodipine: Similar to Levamlodipine, it is used for its vasodilatory effects in treating hypertension.
Uniqueness of Levamlodipine Besylate: Levamlodipine Besylate is unique due to its higher selectivity and efficacy compared to the racemic mixture of amlodipine. Clinical studies have shown that a lower dose of Levamlodipine Besylate is required to achieve the same therapeutic effects as a higher dose of amlodipine .
Eigenschaften
IUPAC Name |
benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBWCRDSRKPIDG-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150566-71-5 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, (4S)-, benzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150566-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levamlodipine besylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150566715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEVAMLODIPINE BESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885H5YC40L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


